3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid
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Overview
Description
3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is a conformationally constrained amino acid derivative. This compound is notable for its cyclobutane ring, which imparts rigidity and unique chemical properties. It is often used in the synthesis of peptidomimetics and other bioactive molecules due to its ability to enhance metabolic stability and bioavailability .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the synthesis of peptides and peptidomimetics , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
It’s known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry as a protective group for amines . The Boc group can be removed under acidic conditions, revealing the amine group that can then interact with its targets .
Biochemical Pathways
Given its structure and the presence of the boc group, it’s plausible that it could be involved in the synthesis or modification of proteins or peptides .
Pharmacokinetics
The presence of the boc group might influence its bioavailability, as boc groups are known to enhance the lipophilicity of compounds, which can improve cellular absorption .
Result of Action
Given its potential role in peptide synthesis or modification, it could potentially influence protein function and cellular processes .
Action Environment
Environmental factors such as pH could influence the action, efficacy, and stability of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid. For instance, the Boc group can be removed under acidic conditions, which would alter the compound’s structure and potentially its interactions with targets .
Preparation Methods
The synthesis of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid typically involves multiple steps. One common synthetic route includes the base-induced intramolecular nucleophilic substitution to form the cyclobutane ring . The process begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the cyclobutane ring through a series of reactions involving nucleophilic substitution and elimination . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for scalability and yield.
Chemical Reactions Analysis
3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group after deprotection.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include bases for deprotection, palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar compounds include other conformationally constrained amino acids, such as cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) . These compounds share the cyclobutane ring structure but differ in their functional groups and specific chemical properties. The unique aspect of 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid is its Boc protection, which provides additional stability and versatility in synthetic applications .
Properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-8(5-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZXLLZSQJEBME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139476 |
Source
|
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427319-48-9 |
Source
|
Record name | cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]cyclobutanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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